4-Borono-2,6-dimethoxybenzoic acid
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Overview
Description
4-Borono-2,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H11BO5 It is a derivative of benzoic acid, featuring boronic acid and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-2,6-dimethoxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The process involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Borono-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
4-Borono-2,6-dimethoxybenzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-Borono-2,6-dimethoxybenzoic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pathways involved include the formation of boronate esters and the modulation of enzyme activity .
Comparison with Similar Compounds
4-Bromo-2,6-dimethoxybenzoic acid: Similar in structure but contains a bromine atom instead of a boronic acid group.
2,6-Dimethoxybenzoic acid: Lacks the boronic acid group, making it less versatile in certain chemical reactions.
Uniqueness: 4-Borono-2,6-dimethoxybenzoic acid is unique due to its boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in Suzuki-Miyaura coupling reactions and in the development of boron-containing pharmaceuticals .
Properties
Molecular Formula |
C9H11BO6 |
---|---|
Molecular Weight |
225.99 g/mol |
IUPAC Name |
4-borono-2,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H11BO6/c1-15-6-3-5(10(13)14)4-7(16-2)8(6)9(11)12/h3-4,13-14H,1-2H3,(H,11,12) |
InChI Key |
OHQXFNOOGLJUJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)C(=O)O)OC)(O)O |
Origin of Product |
United States |
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